L-glyceraldehyde

Catalog No.
S566718
CAS No.
497-09-6
M.F
C3H6O3
M. Wt
90.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-glyceraldehyde

CAS Number

497-09-6

Product Name

L-glyceraldehyde

IUPAC Name

(2S)-2,3-dihydroxypropanal

Molecular Formula

C3H6O3

Molecular Weight

90.08 g/mol

InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m1/s1

InChI Key

MNQZXJOMYWMBOU-GSVOUGTGSA-N

SMILES

C(C(C=O)O)O

Canonical SMILES

C(C(C=O)O)O

Isomeric SMILES

C([C@@H](C=O)O)O

Biochemical Research: Unveiling the Secrets of Cellular Metabolism

L-Glyceraldehyde is a vital intermediate in glycolysis, the primary pathway for glucose breakdown in cells []. Scientists utilize L-glyceraldehyde to study the intricate steps of glycolysis, including enzyme activity, metabolite interactions, and regulation mechanisms. By manipulating L-glyceraldehyde concentrations or introducing modified versions, researchers can gain insights into how cells manage energy production and how disruptions in this pathway might contribute to diseases [].

Enzymology: Understanding the Workhorses of Cellular Reactions

L-Glyceraldehyde serves as a valuable substrate for studying enzymes involved in glycolysis. Enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) act on L-glyceraldehyde, and researchers can measure enzyme activity and kinetics to understand how these enzymes function and how they are regulated []. This knowledge helps elucidate cellular metabolism and identify potential drug targets for diseases associated with abnormal enzyme activity.

Stereochemistry: Distinguishing Mirror Image Molecules

L-Glyceraldehyde is a chiral molecule, meaning it exists in two mirror-image forms: L-glyceraldehyde and D-glyceraldehyde. These forms have identical chemical formulas but differ in their spatial arrangement of atoms. L-Glyceraldehyde serves as the reference molecule for the D/L system, a classification scheme used to distinguish chiral sugars and related compounds []. This system is crucial for studying the structure and function of carbohydrates in biological systems.

Drug Discovery and Development

L-glyceraldehyde can be a valuable tool in drug discovery pipelines. Researchers can use it to screen for compounds that target specific enzymes involved in L-glyceraldehyde metabolism. Additionally, L-glyceraldehyde derivatives might be explored as potential drug candidates themselves, particularly for diseases linked to dysregulated glycolysis [].

L-glyceraldehyde is a simple aldotriose with the chemical formula C3H6O3C_3H_6O_3. It is one of the two enantiomers of glyceraldehyde, the other being D-glyceraldehyde. This compound is characterized by its chiral center, which gives rise to its optical activity; L-glyceraldehyde exhibits a negative optical rotation. It is a colorless, sweet, crystalline solid that plays a crucial role in carbohydrate metabolism and serves as an important reference point in stereochemistry, particularly in the classification of sugars using the D/L system .

Due to its aldehyde functional group. Key reactions include:

  • Oxidation: L-glyceraldehyde can be oxidized to form L-glyceric acid.
  • Reduction: It can be reduced to form L-glycerol.
  • Aldol Condensation: It can react with dihydroxyacetone phosphate through aldol condensation, leading to the formation of fructose .
  • Glycolysis: In metabolic pathways, it is interconverted with dihydroxyacetone phosphate by the enzyme triose phosphate isomerase, playing a vital role in energy production within cells .

L-glyceraldehyde is involved in several biological processes:

  • Metabolism: It acts as an intermediate in glycolysis and gluconeogenesis. Its conversion to glyceraldehyde 3-phosphate is essential for energy production in cellular respiration .
  • Protein Modification: L-glyceraldehyde can react with amino groups in proteins, leading to advanced glycation end-products, which are implicated in various diseases, including diabetes .
  • Microbial Metabolism: It is produced by certain bacteria, such as Escherichia coli, where it plays a role in metabolic pathways .

L-glyceraldehyde can be synthesized through several methods:

  • Oxidation of Glycerol: The most common method involves the mild oxidation of glycerol using hydrogen peroxide or other oxidizing agents .
  • Enzymatic Processes: Specific enzymes, such as alcohol dehydrogenases, can convert glycerol to L-glyceraldehyde under controlled conditions .
  • Chemical Synthesis: L-glyceraldehyde can also be synthesized through

L-glyceraldehyde has various applications across different fields:

  • Biochemistry: It serves as a key intermediate in metabolic pathways and is used in research related to carbohydrate metabolism.
  • Pharmaceuticals: Due to its reactivity and biological significance, it may be utilized in drug synthesis and development.
  • Food Industry: Its sweet taste makes it useful as a flavoring agent or sweetener in food products.

Research has shown that L-glyceraldehyde interacts with various biomolecules:

  • Protein Interactions: Studies indicate that it can modify proteins through glycation processes, affecting their functionality and stability .
  • Metabolic Pathways: Its role as an intermediate in glycolysis highlights its importance in energy metabolism and cellular function .

L-glyceraldehyde shares structural similarities with several other compounds. Here are some comparisons highlighting its uniqueness:

Compound NameStructure TypeUnique Features
D-GlyceraldehydeAldotrioseEnantiomer of L-glyceraldehyde; naturally occurring
DihydroxyacetoneKetotrioseStructural isomer; involved in similar metabolic pathways
Glyceric AcidAldoacidOxidation product of glyceraldehyde; more polar
GlycerolAlcoholPrecursor for glyceraldehyde; lacks aldehyde group

L-glyceraldehyde's unique properties stem from its specific stereochemistry and its role as an intermediate in critical metabolic processes, distinguishing it from its structural analogs and derivatives.

XLogP3

-1.6

UNII

GI7U82BL5A

Other CAS

497-09-6

Wikipedia

L-glyceraldehyde

Dates

Modify: 2023-08-15
Hein et al. A route to enantiopure RNA precursors from nearly racemic starting materials. Nature Chemistry, doi: 10.1038/nchem.1108, published online 7 August 2011 http://www.nature.com/nchem

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